N-(4-Bromobutyl)phthalimide

Catalog No.
S663007
CAS No.
5394-18-3
M.F
C12H12BrNO2
M. Wt
282.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromobutyl)phthalimide

CAS Number

5394-18-3

Product Name

N-(4-Bromobutyl)phthalimide

IUPAC Name

2-(4-bromobutyl)isoindole-1,3-dione

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

InChI

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2

InChI Key

UXFWTIGUWHJKDD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr

Synthesis of Biologically Active Molecules:

  • N-(4-Bromobutyl)phthalimide serves as a key building block in the synthesis of N4,N9-disubstituted 4,9-diaminoacridine derivatives. These derivatives exhibit promising biological activities, including antitumor and antibacterial properties [].

Development of Pharmaceutical Candidates:

  • The compound plays a role in the preparation of Imidazo[4,5-b]pyridine derivatives, which have potential applications in the development of ketolide antibiotics. Ketolide antibiotics are a class of drugs used to treat infections caused by resistant bacteria.

Construction of Functional Molecules:

  • N-(4-Bromobutyl)phthalimide finds use in the synthesis of Calix[4]arene and thiacalix[4]arene-based oxamate ligands. These ligands are employed in the design of supramolecular assemblies with various applications in catalysis, sensing, and material science.

N-(4-Bromobutyl)phthalimide is a chemical compound with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol. It appears as a white to light brown crystalline powder and has a melting point ranging from 76°C to 80°C. This compound is recognized for its utility in organic synthesis and pharmaceutical applications, particularly in the production of various biologically active molecules .

The compound is characterized by the presence of a bromobutyl group attached to a phthalimide moiety, which enhances its reactivity and versatility in

, particularly in organic synthesis:

  • Reaction with 1-Phenyl-Piperazine: This reaction produces N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide, showcasing its role as a precursor in synthesizing complex organic molecules .
  • Synthesis of B-Cyclodextrin Derivatives: The compound acts as a reagent in synthesizing derivatives of B-cyclodextrin, which are important for drug delivery systems and other pharmaceutical applications .

The synthesis of N-(4-Bromobutyl)phthalimide can be accomplished through various methods, with one prominent route involving the reaction of 1,4-dibromobutane with potassium phthalimide:

  • Starting Materials:
    • 1,4-Dibromobutane
    • Potassium phthalimide
    • Solvent: N,N-Dimethylformamide (DMF)
  • Procedure:
    • Dissolve potassium phthalimide in DMF.
    • Add 1,4-dibromobutane to the solution.
    • Maintain stirring at room temperature for approximately 26 hours.
    • Extract the product using dichloromethane and purify through recrystallization.

This method yields N-(4-Bromobutyl)phthalimide with an efficiency of approximately 92.4% .

N-(4-Bromobutyl)phthalimide finds applications across several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Production: Its derivatives are explored for potential therapeutic uses.
  • Material Science: The compound may be utilized in developing new materials due to its unique properties.

While detailed interaction studies specifically involving N-(4-Bromobutyl)phthalimide are scarce, it is known to interact with various amines and heterocycles during synthesis processes. These interactions are crucial for forming more complex structures that exhibit desired biological or chemical properties.

Several compounds share structural characteristics with N-(4-Bromobutyl)phthalimide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
N-(3-Bromopropyl)phthalimideC₁₂H₁₂BrNO₂Similar structure but with a shorter alkyl chain
N-(2-Bromoethyl)phthalimideC₁₂H₁₂BrNO₂Contains an ethyl group instead of butyl
N-(4-Chlorobutyl)phthalimideC₁₂H₁₂ClNO₂Chlorine substitution instead of bromine

N-(4-Bromobutyl)phthalimide is unique due to its specific bromobutyl group, which influences its reactivity and potential applications compared to other halogenated phthalimides.

Purity

97%min

XLogP3

3

LogP

2.96 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5394-18-3

Wikipedia

N-(4-Bromobutyl)phthalimide

Dates

Modify: 2023-08-15

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